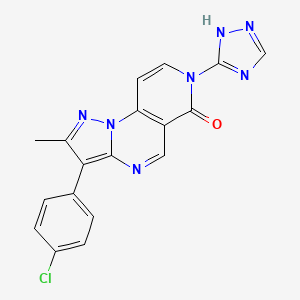
6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a nitro group, phenyl groups, and a phenylsulfanyl group in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Phenylation: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Sulfanylation: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Reduction: 6-Amino-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylsulfanyl group can also interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiophene: Lacks the nitro and phenylsulfanyl groups, resulting in different chemical and biological properties.
6-Nitrobenzothiophene: Lacks the phenyl and phenylsulfanyl groups, leading to different reactivity and applications.
4-(Phenylsulfanyl)benzothiophene: Lacks the nitro group, affecting its biological activity and chemical reactivity.
Uniqueness
6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene is unique due to the combination of the nitro, phenyl, and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H13NO2S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-nitro-2-phenyl-4-phenylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C20H13NO2S2/c22-21(23)15-11-19(24-16-9-5-2-6-10-16)17-13-18(25-20(17)12-15)14-7-3-1-4-8-14/h1-13H |
InChI Key |
BHROHCBMOJNORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3SC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(thiophen-2-ylsulfonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11465210.png)
![2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide](/img/structure/B11465211.png)


![Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11465234.png)

![N~2~-acetyl-N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide](/img/structure/B11465252.png)

![N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11465256.png)
![ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465275.png)


![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11465280.png)

